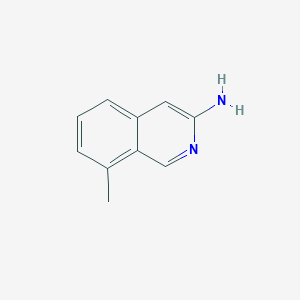

8-Methylisoquinolin-3-amine

Beschreibung

Significance of the Isoquinoline (B145761) Scaffold in Chemical and Biological Sciences

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a structural isomer of quinoline (B57606). nih.gov It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This core structure is considered a "privileged scaffold" in medicinal chemistry and drug development. molaid.comgoogle.com The reason for this esteemed status lies in its prevalence in a vast number of natural products, particularly alkaloids like morphine and codeine, and its association with a wide spectrum of pharmacological activities. nih.gov

Isoquinoline-based compounds have demonstrated a remarkable range of biological effects, including anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and analgesic properties. nih.gov Their ability to interact with various biological targets, such as enzymes and nucleic acids, makes them a cornerstone in the design of novel therapeutic agents. nih.gov Consequently, the synthesis and functionalization of the isoquinoline framework remain an area of intense interest for synthetic organic and medicinal chemists. molaid.com

Overview of Substituted Isoquinolines in Contemporary Research

The versatility of the isoquinoline scaffold is largely due to the fact that its biological activity can be finely tuned by introducing various substituents at different positions on the ring system. molaid.com Contemporary research heavily focuses on the synthesis and evaluation of diversely functionalized isoquinolines, with modifications at positions such as C-1, C-3, and C-4 being common strategies to modulate pharmacological effects. molaid.com

For instance, research into 1-substituted and N-substituted 3-aminoisoquinolines has yielded compounds with potential antimalarial, anticonvulsant, and anti-inflammatory properties. The development of efficient synthetic methods, including microwave-assisted reactions and novel catalytic systems, has been crucial for accessing these complex derivatives. The strategic placement of different functional groups can enhance selectivity for specific biological targets, a key objective in modern drug discovery. nih.gov The exploration of substituted isoquinolines is a dynamic field, continually providing new molecular entities for therapeutic investigation against diseases ranging from cancer to infections.

Specific Research Focus on 8-Methylisoquinolin-3-amine within Isoquinoline Chemistry

Within the vast family of isoquinoline derivatives, this compound (CAS No. 1260765-91-0) has emerged as a compound of interest in specialized research, particularly documented in patent literature concerning drug discovery. This compound is identified as a research and development chemical, often used as a building block or intermediate in the synthesis of more complex molecules.

A notable area of research focus for this compound is its use in the development of kinase inhibitors. A patent for novel substituted 2-amino-fused heterocyclic compounds describes the synthesis of this compound as an example compound. In this context, the compound is part of a series investigated as potential inhibitors of c-Jun N-terminal kinases (JNKs). The inhibition of JNKs is a therapeutic strategy for a wide array of medical conditions, including inflammatory diseases like rheumatoid arthritis, metabolic disorders such as diabetes, and various types of cancer. The patent literature thus positions this compound as a specific intermediate in the creation of potential therapeutics for hyperproliferative and other diseases.

Physicochemical Properties of this compound Below is an interactive table detailing the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 1260765-91-0 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.2 g/mol |

| Purity Specification | ≥95% |

| Canonical SMILES | CC1=CC=CC2=C1C=NC(=C2)N |

| Data sourced from supplier catalogs. |

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H10N2 |

|---|---|

Molekulargewicht |

158.20 g/mol |

IUPAC-Name |

8-methylisoquinolin-3-amine |

InChI |

InChI=1S/C10H10N2/c1-7-3-2-4-8-5-10(11)12-6-9(7)8/h2-6H,1H3,(H2,11,12) |

InChI-Schlüssel |

MFIOINHITPPEMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=NC(=CC2=CC=C1)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 8 Methylisoquinolin 3 Amine and Its Analogues

Direct Synthesis Approaches to 8-Methylisoquinolin-3-amine

The direct synthesis of this compound, also known as 8-amino-3-methylisoquinoline, primarily involves the chemical transformation of a functional group on a pre-formed methylisoquinoline skeleton. A key strategy is the reduction of a nitro group at the 8-position.

Reduction of Nitroisoquinoline Precursors

The reduction of a nitro-substituted isoquinoline (B145761) is a common and effective method for introducing an amine group. For the synthesis of 8-amino-3-methylisoquinoline, a suitable precursor such as 3-methyl-8-nitroisoquinoline (B3273185) is required. acs.org A documented synthesis starts with 5-bromo-3-methyl-8-nitroisoquinoline, where the nitro group is subsequently reduced to an amine. prepchem.com This approach highlights the utility of nitro group reduction in the final step of the synthesis. The reaction is typically carried out using a reducing agent capable of selectively reducing the nitro group without affecting the heterocyclic ring.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation is a widely used protocol for the reduction of nitro groups to amines. In the synthesis of 8-amino-3-methylisoquinoline from 5-bromo-3-methyl-8-nitroisoquinoline, a catalytic transfer hydrogenation method is employed. prepchem.com This specific procedure uses hydrazine (B178648) hydrate (B1144303) as the hydrogen source in the presence of a palladium-on-carbon (Pd/C) catalyst. prepchem.com The reaction is performed in ethanol (B145695) under reflux conditions. prepchem.com After the reduction, a standard acid-base workup is used to isolate the final product. prepchem.com

Catalytic hydrogenation is a versatile technique in isoquinoline chemistry, also used for reducing other functional groups or the heterocyclic ring itself. clockss.orgnih.gov For instance, catalytic hydrogenation over a 10% Pd-C catalyst is used to reduce 1-cyanoisoquinoline derivatives. clockss.org

Table 1: Synthesis of 8-Amino-3-methylisoquinoline via Catalytic Transfer Hydrogenation prepchem.com

| Parameter | Details |

|---|---|

| Starting Material | 5-Bromo-3-methyl-8-nitroisoquinoline |

| Reagents | Hydrazine hydrate, Palladium-on-carbon (Pd/C) |

| Solvent | Ethanol |

| Conditions | Reflux temperature, Nitrogen atmosphere |

| Product | 8-Amino-3-methylisoquinoline |

General Synthetic Strategies for Isoquinolin-3-amines and Related Isoquinolines

The synthesis of the isoquinoline ring system is a fundamental topic in heterocyclic chemistry, with numerous methods developed over the years. These strategies can be broadly categorized into cyclization reactions of acyclic precursors and metal-catalyzed processes.

Cyclization Reactions for Isoquinoline Ring Formation

Several classic named reactions provide reliable routes to the isoquinoline core, which can then be further functionalized to yield amines.

Bischler-Napieralski Reaction : This method involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline. pharmaguideline.comnumberanalytics.com The amide is typically activated with a dehydrating agent like phosphorus oxychloride or, in more modern variations, trifluoromethanesulfonic anhydride (B1165640) with 2-chloropyridine (B119429) for milder conditions. pharmaguideline.comnih.gov The resulting dihydroisoquinoline can be dehydrogenated to the aromatic isoquinoline. pharmaguideline.com

Pictet-Spengler Synthesis : This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization to yield a 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.comnumberanalytics.com The presence of electron-donating groups on the aromatic ring facilitates the cyclization under mild conditions. pharmaguideline.com

Pomeranz-Fritsch Reaction : This synthesis involves the reaction of an aromatic aldehyde or ketone with an aminoacetaldehyde dialkyl acetal (B89532) in the presence of a strong acid to form the isoquinoline ring. numberanalytics.com

Modern cyclization methods continue to be developed. For example, 2-alkynyl benzyl (B1604629) azides can undergo a silver-catalyzed cyclization to produce substituted isoquinolines. organic-chemistry.org Another approach involves the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate using Diisobutylaluminium hydride (DIBAL-H) to form a 5-nitroisoquinolin-1-one, which is a precursor for the corresponding amine. researchgate.netnus.edu.sg

Table 2: Comparison of Classic Isoquinoline Cyclization Reactions

| Reaction Name | Starting Materials | Key Reagent/Catalyst | Primary Product |

|---|---|---|---|

| Bischler-Napieralski | β-Phenylethylamide | POCl₃, P₂O₅, or Tf₂O | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetaldehyde dialkyl acetal | Strong Acid (e.g., H₂SO₄) | Isoquinoline |

Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis offers powerful and efficient pathways for constructing the isoquinoline scaffold, often with high regioselectivity and functional group tolerance. Rhodium and palladium are among the most frequently used metals for these transformations. beilstein-journals.orgacs.orgrsc.org

Palladium catalysts are particularly versatile in synthesizing isoquinolines through various coupling and cyclization cascades.

One established method is the Larock isoquinoline synthesis , which involves a palladium-catalyzed cyclization and cross-coupling of N-tert-butyl-o-(1-alkynyl)benzaldimines with electrophiles to create 3,4-disubstituted isoquinolines. acs.org This reaction has been developed into an asymmetric process to access axially chiral isoquinolines. acs.orgresearchgate.net

Another strategy involves a sequential coupling-imination-annulation reaction. For instance, ortho-bromoarylaldehydes can react with terminal alkynes and ammonium (B1175870) acetate (B1210297) under microwave irradiation in the presence of a palladium catalyst to yield substituted isoquinolines. organic-chemistry.org A similar concept uses a palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization step. organic-chemistry.org

More recent developments include a one-pot, palladium(II)-catalyzed tandem reaction for synthesizing 3-methylisoquinolines. acs.orgnih.gov This process involves the C-H allylation of a benzylamine (B48309) with an allyl acetate, followed by intermolecular amination and aromatization to form the final product. acs.orgnih.gov

Table 3: Overview of Palladium-Catalyzed Isoquinoline Syntheses

| Synthetic Approach | Key Substrates | Palladium Catalyst Example | Reaction Type |

|---|---|---|---|

| Larock Synthesis | N-tert-butyl-o-(1-alkynyl)benzaldimines, Electrophiles | Pd(OAc)₂ | Cyclization/Cross-Coupling |

| Coupling-Imination-Annulation | ortho-Bromoarylaldehydes, Terminal alkynes, Ammonium acetate | Palladium catalyst | Sequential Coupling/Cyclization |

| Tandem C-H Allylation | Benzylamines, Allyl acetate | Palladium(II) catalyst | Tandem C-H Activation/Amination |

| Carbonylation | 8-Bromoisoquinoline, Carbon monoxide, Methanol | Palladium acetate | Carbonylation/Coupling |

Silver-Catalyzed Methods

Silver-catalyzed reactions provide an effective route for the synthesis of isoquinoline derivatives. For instance, silver trifluoromethanesulfonate (B1224126) (AgOTf) has been shown to efficiently catalyze the cyclization of 2-alkynylbenzaldoxime derivatives to yield the corresponding isoquinoline-N-oxides. researchgate.net This method is valued for its mild reaction conditions. researchgate.netthieme-connect.com Specifically, the synthesis of 1-amino-isoquinolines has been demonstrated through the electrophilic cyclization and rearrangement of o-alkynylbenzaldoximes with isocyanates in the presence of a catalytic amount of AgOTf, resulting in good yields under an air atmosphere. nih.gov This approach is considered cost-effective and operationally simple, utilizing readily available starting materials and an inexpensive catalyst. thieme-connect.com

While these methods are generally effective, the substrate scope has been noted as modestly studied. thieme-connect.com For example, reactions involving TMS-substituted alkynes or substrates with a nitro group at the 5-position of the aryl ring have shown limited success. thieme-connect.com

Electrophilic Activation and Cyclodehydration Pathways

This methodology, a modification of the Bischler-Napieralski reaction, has proven successful for a range of substrates, including non-activated and halogenated phenethylene derived amides, N-vinyl amides, and optically active substrates. nih.govnih.gov The reaction proceeds via electrophilic amide activation, intramolecular π-nucleophilic cyclization, and subsequent deprotonation to yield the desired product. nih.gov

Table 1: Optimization of Cyclodehydration Reaction

| Entry | Reagent | Base | Temperature | Yield |

|---|---|---|---|---|

| 1 | Tf2O | None | 25 °C | Low |

| 2 | Tf2O | 2-Chloropyridine | 0 °C to 25 °C | 95% |

This table illustrates the optimized conditions for the cyclodehydration reaction as described in the literature.

However, the reaction is not without limitations. Highly deactivated substrates, such as those containing nitro or trifluoromethyl groups, may not yield the corresponding dihydroisoquinolines. nih.gov

Tandem Reaction Sequences (e.g., Wolff Rearrangement, Aza-Wittig Reactions)

Tandem reactions, which involve several bond-forming events in a single operation, offer an efficient pathway to complex molecules like isoquinolines. One such sequence involves a Wolff rearrangement, an aza-Wittig reaction, and an electrocyclic ring closure. organic-chemistry.org This procedure is noted for its efficiency and generality, starting from readily available 2-azido-3-arylacrylates, which react with α-diazocarbonyl compounds and triphenylphosphine. organic-chemistry.org

Another innovative approach combines the in-situ generation of imines through a Staudinger/aza-Wittig tandem reaction with a thermally induced Wolff rearrangement. rsc.org This one-pot, three-component synthesis has been developed for the diastereoselective production of β-lactams and can be adapted for other heterocyclic systems. rsc.org Microwave assistance has also been employed to facilitate a domino sequence of imination, Wolff rearrangement, and [2+4] cycloaddition to produce α-spiro-δ-lactams. acs.org

Introduction of Substituents on the Isoquinoline Core

The functionalization of the isoquinoline scaffold is crucial for tuning its chemical and physical properties. Various strategies have been developed to introduce substituents at specific positions.

Strategies for Methyl Group Incorporation

Introducing a methyl group onto the isoquinoline core can be challenging. Direct methylation of metalated isoquinolines can be inefficient and lead to difficult-to-separate mixtures. d-nb.info An alternative "aminomethylation/hydrogenolysis" strategy has been developed. d-nb.info This involves trapping a metalated isoquinoline with Eschenmoser's salt to form an aminomethyl derivative, which is more easily purified. d-nb.info Subsequent hydrogenolysis of the aminomethyl group yields the desired methyl-substituted isoquinoline. d-nb.info

Aminomethylation Reactions

Aminomethylation, often achieved through the Mannich reaction, is a valuable tool for functionalizing the isoquinoline nucleus. researchgate.netcolab.ws This reaction can introduce aminomethyl groups at various positions, depending on the substrate and reaction conditions. For example, the Mannich reaction of dihydroquercetin with 1-aryl-6,7-dimethoxytetrahydroisoquinolines has been used to synthesize heterocyclic conjugates. researchgate.net

The success of aminomethylation can be influenced by the basicity of the amine and the structural features of the flavonoid substrate. researchgate.net Strong amine bases tend to yield bis(6,8-aminomethyl) derivatives, while weaker amines can lead to different products. researchgate.net

Buchwald-Hartwig Coupling for N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org It is particularly useful for the N-arylation of amines, including aminoisoquinolines. researchgate.net This reaction allows for the facile synthesis of aryl amines under relatively mild conditions, overcoming the limitations of older methods like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org

Isoquinolin-3-amines, including those with alkyl substituents at the 4-position, readily undergo Buchwald-Hartwig coupling with a variety of substituted aryl halides. researchgate.net This reaction has been used to synthesize a range of N-aryl-isoquinolin-3-amines in yields ranging from 46–94%. researchgate.net The reaction mechanism typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org The choice of phosphine (B1218219) ligand is critical for the success of the reaction. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Buchwald-Hartwig N-Arylation of Isoquinolin-3-amines

| Isoquinolin-3-amine (B165114) | Aryl Halide | Product Yield |

|---|---|---|

| 4-Methylisoquinolin-3-amine | m-Bromochlorobenzene | Good |

| Isoquinolin-3-amine | p-Bromonitrobenzene | High |

This table summarizes representative yields for the Buchwald-Hartwig N-arylation of various isoquinolin-3-amines as documented in the literature. researchgate.net

The combination of biocatalysis with Buchwald-Hartwig coupling has also been explored to produce chiral N-arylamines in a one-pot synthesis. nih.gov

Positional Functionalization (e.g., at C-1, C-3, C-4, C-7, C-8)

The strategic functionalization of the isoquinoline scaffold is a cornerstone of medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR). The electronic nature of the isoquinoline ring is non-uniform, rendering specific positions susceptible to distinct types of chemical transformations. For a molecule like this compound, the existing substituents—an electron-donating amino group at C-3 and a methyl group at C-8—profoundly influence the reactivity and regioselectivity of subsequent reactions.

C-1 Position: The C-1 position is adjacent to the ring nitrogen, making it electron-deficient and analogous to the α-position of pyridine (B92270). This site is particularly susceptible to nucleophilic addition. While direct nucleophilic aromatic substitution (SNAr) is challenging without a leaving group, this position can be functionalized through several methods. One prominent approach is the Minisci reaction, which involves the acid-catalyzed reaction with a radical source to introduce alkyl or acyl groups. Alternatively, activation via N-oxidation to form an isoquinoline N-oxide enhances the electrophilicity at C-1, facilitating reactions with nucleophiles like Grignard reagents or cyanide.

C-3 Position: The 3-amino group is a primary site for derivatization. It serves as a versatile synthetic handle for introducing a wide array of functionalities through standard amine chemistry. Common transformations include:

N-Acylation/N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides, respectively. This is often used to modulate lipophilicity and hydrogen-bonding capabilities.

N-Alkylation/N-Arylation: Reductive amination with aldehydes or ketones, or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) can introduce alkyl and aryl substituents.

Diazotization: The primary amine can be converted to a diazonium salt, which can then be displaced by various nucleophiles in Sandmeyer-type reactions to install halogens, cyano, or hydroxyl groups, although this can be challenging on heteroaromatic systems.

C-4 Position: The C-4 position is electronically activated by the strong electron-donating C-3 amino group through resonance. This makes it the most likely site for electrophilic aromatic substitution. Reactions such as halogenation (e.g., with N-bromosuccinimide, NBS), nitration, and Friedel-Crafts acylation are typically directed to this position with high regioselectivity. For instance, bromination of 3-aminoisoquinolines readily yields the 4-bromo derivative, which can then serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira).

C-7 Position: Functionalization at the C-7 position on the benzo ring is less straightforward as it is not strongly activated by the existing groups. Synthesizing C-7 substituted analogues of this compound often requires either starting from a pre-functionalized benzene (B151609) ring precursor before the isoquinoline core is constructed or employing modern C-H activation/functionalization techniques. Directed ortho-metalation (DoM) can be effective if a suitable directing group is installed on the benzo portion of the molecule.

C-8 Position: The C-8 position contains the methyl group, which is itself a point for functionalization. Benzylic reactions can be performed on this group, such as radical bromination using NBS and a radical initiator to form 8-(bromomethyl)isoquinolin-3-amine. The resulting benzylic bromide is a potent electrophile for introducing a variety of nucleophiles. Additionally, the methyl group can be oxidized to an aldehyde or carboxylic acid, providing further synthetic handles.

The table below summarizes representative functionalization reactions on the isoquinoline core relevant to the synthesis of analogues.

| Position | Reaction Type | Reagents | Typical Outcome | Reference |

|---|---|---|---|---|

| C-1 | Minisci Reaction | Pivalic acid, AgNO3, (NH4)2S2O8 | Introduction of a tert-butyl group | |

| C-3 | N-Acylation | Acetyl chloride, Pyridine | Forms N-(8-methylisoquinolin-3-yl)acetamide | |

| C-4 | Electrophilic Bromination | N-Bromosuccinimide (NBS), DMF | Forms 4-bromo-8-methylisoquinolin-3-amine | |

| C-4 | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3 | Introduction of an aryl group at C-4 (from a C-4 bromo precursor) | |

| C-8 (Methyl Group) | Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN | Forms 8-(bromomethyl)isoquinolin-3-amine |

Stereoselective Synthesis of Chiral Isoquinoline Derivatives

While this compound is an achiral molecule, the introduction of stereocenters into the isoquinoline framework is a critical strategy for developing potent and selective therapeutic agents. The three-dimensional arrangement of substituents can dictate binding affinity and functional activity at biological targets. Consequently, numerous stereoselective methods have been developed to access enantiomerically pure or enriched isoquinoline derivatives, particularly tetrahydroisoquinolines (THIQs) and dihydroisoquinolines (DHIQs), which contain one or more stereocenters.

Asymmetric Hydrogenation: This is one of the most powerful and widely used methods for creating chiral isoquinoline derivatives. The asymmetric hydrogenation of a prochiral enamine or imine embedded within a DHIQ ring system provides direct access to chiral THIQs. This transformation is typically catalyzed by transition metal complexes bearing chiral phosphine ligands. For example, 3,4-dihydroisoquinolines can be hydrogenated with exceptional enantioselectivity using ruthenium or rhodium catalysts coordinated to ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or DuPhos. The reaction creates a stereocenter at the C-1 position.

Chiral Auxiliary-Mediated Synthesis: This classical approach involves covalently attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of a key bond-forming reaction. In the context of isoquinoline synthesis, a chiral amine can be condensed with a phenylacetic acid derivative, and the subsequent Bischler-Napieralski cyclization and reduction sequence proceeds diastereoselectively. The auxiliary is then cleaved to afford the enantiomerically enriched isoquinoline product. This method provides robust stereochemical control, although it requires additional steps for auxiliary attachment and removal.

Organocatalytic Asymmetric Synthesis: The rise of organocatalysis has provided new, metal-free pathways to chiral isoquinolines. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven highly effective in catalyzing enantioselective Pictet-Spengler reactions. In this process, a CPA protonates and activates an aldehyde, facilitating its condensation with a tryptamine (B22526) or phenethylamine (B48288) derivative. The catalyst then controls the stereochemistry of the subsequent intramolecular cyclization onto the aromatic ring, yielding chiral THIQs with high enantiomeric excess (e.e.).

Enantioselective Nucleophilic Addition: Chiral 1,2-dihydroisoquinolines can be synthesized via the enantioselective addition of nucleophiles (e.g., Grignard reagents, organozincs) to isoquinolinium salts. The reaction can be catalyzed by chiral ligands complexed to a metal such as copper. This approach establishes a stereocenter at C-1 while simultaneously installing a desired substituent.

The table below provides an overview of key stereoselective methods for synthesizing chiral isoquinoline derivatives.

| Method | Catalyst / Auxiliary | Substrate Type | Product Type | Reported Performance (Yield / e.e.) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Ru(OAc)2[(R)-BINAP] | N-Acetyl-1-methyl-3,4-dihydroisoquinoline | Chiral Tetrahydroisoquinoline | >95% Yield / 97% e.e. | |

| Pictet-Spengler Reaction | Chiral Phosphoric Acid (CPA) | Tryptamine and Aldehyde | Chiral Tetrahydro-β-carboline | Up to 98% Yield / 99% e.e. | |

| Bischler-Napieralski Reaction | (R)-Phenylethylamine (Auxiliary) | Phenylacetamide derivative | Chiral Dihydroisoquinoline | Good Yield / >95% d.e. | |

| Nucleophilic Addition | Cu(OTf)2 / Chiral Phosphoramidite Ligand | Isoquinolinium salt and Dialkylzinc | Chiral 1,2-Dihydroisoquinoline | Up to 94% Yield / 98% e.e. |

Chemical Reactivity and Derivatization of 8 Methylisoquinolin 3 Amine

Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group at position 3 makes it a potent nucleophile and a site for various functionalization reactions, including alkylation, acylation, and N-formylation. savemyexams.com

The reaction between an amine and an alkyl halide is a fundamental method for forming new carbon-nitrogen bonds, known as N-alkylation. fishersci.co.uk This nucleophilic substitution reaction involves the attack of the amine's lone pair on the electrophilic carbon of an alkyl halide. studymind.co.uk For 8-methylisoquinolin-3-amine, this process can be used to introduce alkyl substituents onto the amino group.

The reaction typically proceeds via an SN2 mechanism, where the primary amine attacks the alkyl halide to form a secondary ammonium (B1175870) salt. Subsequent deprotonation by a base, or by another molecule of the amine, yields the free secondary amine. libretexts.org However, a significant challenge in this method is the potential for over-alkylation. mnstate.edu The resulting secondary amine is also nucleophilic and can react further with the alkyl halide to produce a tertiary amine, which can in turn be alkylated to form a quaternary ammonium salt. libretexts.orgtestbook.com To favor the formation of the secondary amine, a large excess of the primary amine can be used. savemyexams.com

A more controlled method for mono-alkylation is reductive amination. masterorganicchemistry.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com This two-step, one-pot procedure avoids the issue of multiple alkylations that plagues direct alkylation with alkyl halides. masterorganicchemistry.com

Direct Alkylation: this compound + R-X → [N-Alkyl-8-methylisoquinolin-3-aminium]+ X-

Reductive Amination: this compound + RCHO → [Imine intermediate] → N-Alkyl-8-methylisoquinolin-3-amine

N-Acylation is a robust reaction where the primary amine of this compound reacts with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), to form a stable amide derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses, eliminating a leaving group (e.g., chloride or carboxylate) to yield the N-acylated product. mnstate.edu

This reaction is generally high-yielding and is often used to protect the amine group or to synthesize biologically active amide compounds. A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mnstate.edu

Table 1: Representative N-Acylation Reaction

| Reactant | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl chloride | N-(8-methylisoquinolin-3-yl)acetamide |

N-formylation is a specific type of acylation that introduces a formyl group (-CHO) onto the nitrogen atom. N-formylated compounds are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals. tandfonline.comacademie-sciences.fr Several methods exist for the N-formylation of amines and related heterocyclic compounds.

One sustainable approach involves the use of carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent like hydrogen gas (H₂). researchgate.net For instance, isoquinoline (B145761) derivatives can be efficiently N-formylated over heterogeneous catalysts, such as Ruthenium supported on a metal-organic framework (Ru/ZIF-8). tandfonline.comresearchgate.net This reaction typically requires elevated temperature and pressure to proceed effectively. tandfonline.com

A more common laboratory-scale method utilizes formic acid as the formylating agent. academie-sciences.fr The reaction can be performed under solvent-free conditions, sometimes with a catalyst like molecular iodine, to produce the N-formyl derivative in high yield. organic-chemistry.org This method is notable for its simplicity and the avoidance of toxic or expensive reagents. organic-chemistry.org

Table 2: Conditions for N-Formylation of Isoquinoline Derivatives

| C1 Source | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| CO₂ / H₂ | Ru/ZIF-8 | 150 °C, 2 MPa CO₂, 6 MPa H₂, THF solvent, 15 h | N-formyl-1,2,3,4-tetrahydroisoquinoline | tandfonline.com |

| Formic Acid | Iodine (5 mol%) | Solvent-free, 70 °C | N-formyl derivative | organic-chemistry.org |

Reactions Involving the Isoquinoline Heterocycle

The isoquinoline ring system is aromatic and can undergo substitution reactions. The reactivity is significantly influenced by the substituents present. In this compound, the electron-rich nature conferred by the powerful electron-donating amino group and the moderately activating methyl group predisposes the benzene (B151609) portion of the heterocycle to electrophilic attack. vulcanchem.com

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. rahacollege.co.in The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

In this compound, the directing effects of the substituents determine the position of substitution. The pyridine ring is generally deactivated toward electrophilic attack compared to the benzene ring. The 3-amino group is a strong activating group and directs incoming electrophiles to the ortho (position 4) and para (position 2, not feasible) positions. The 8-methyl group is a weaker activating group that directs to its ortho (position 7) and para (no available position) positions. The substitution is therefore most likely to occur on the activated benzene ring. The strong directing effect of the amino group favors substitution at position 4, while the methyl group directs to position 7. The ultimate regioselectivity would depend on the specific electrophile and reaction conditions, with position 4 being a highly probable site of reaction. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃). scribd.com For the related 1-methylisoquinolin-3-amine, electrophilic substitution is reported to favor positions 5 and 8. vulcanchem.com

Direct nucleophilic aromatic substitution (SNAr) on the isoquinoline ring of this compound is generally not feasible. SNAr reactions require a potent electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group, such as a halide. vulcanchem.comrammohancollege.ac.in The parent compound lacks such a leaving group.

However, nucleophilic substitution can be achieved through indirect methods. One classic strategy involves the diazotization of the primary amino group. Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures would convert the amine into a diazonium salt (-N₂⁺). The diazonium group is an excellent leaving group and can be readily displaced by a wide variety of nucleophiles (e.g., Cl⁻, Br⁻, CN⁻, OH⁻ in Sandmeyer-type reactions). This provides a versatile route to a range of 3-substituted-8-methylisoquinolines.

Oxidation and Reduction Processes

The oxidation and reduction of the 8-methylisoquinoline (B3029354) core, while not extensively documented for the 3-amino derivative specifically, can be inferred from studies on closely related analogs. The isoquinoline nucleus and the methyl group present distinct sites for such transformations.

Oxidation: The methyl group at the C-8 position is susceptible to oxidation. For the related compound 8-methylquinoline (B175542), photocatalytic oxidation using TiO2 in oxygenated acetonitrile (B52724) has been shown to selectively convert the methyl group into a formyl group, yielding quinoline-8-carbaldehyde as the primary product under controlled UV illumination (<24 hours) rsc.org. Similarly, the methyl group of 4-bromo-8-methylisoquinoline (B2420818) can be oxidized to a formyl group using manganese dioxide (MnO₂) vulcanchem.com. The nitrogen atom within the isoquinoline ring can also undergo oxidation. For instance, 8-methylisoquinoline has been converted to its corresponding N-oxide using hydrogen peroxide in acetic acid clockss.org. These examples strongly suggest that the C-8 methyl group and the ring nitrogen of this compound are potential sites for oxidative modification.

Reduction: The heterocyclic pyridine ring of the isoquinoline system is amenable to reduction. Catalytic hydrogenation is a common method for the reduction of the pyridine ring in isoquinoline derivatives, which would convert the isoquinoline core into a tetrahydroisoquinoline. A patent describes a process where a 7-hydroxy-8-N-substituted-aminomethylisoquinoline is reduced to 7-hydroxy-8-methylisoquinoline using an alkali methoxide, indicating the stability of the 8-methylisoquinoline structure under these specific reductive conditions that target a side chain inventiveadventures.comgoogle.com. This suggests that the core ring system of this compound would likely require more classical hydrogenation conditions (e.g., H₂/Pd-C) for reduction of the pyridine part of the scaffold.

Cycloaddition Reactions (e.g., [2+3] Cycloaddition)

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. In principle, the isoquinoline scaffold could participate in various cycloaddition reactions, such as [4+2] Diels-Alder reactions or 1,3-dipolar cycloadditions. The latter, often referred to as [3+2] cycloadditions, involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring nih.govcymitquimica.com.

However, a thorough review of the scientific literature reveals a lack of specific examples of cycloaddition reactions directly involving this compound as a substrate. While the field of cycloaddition chemistry is vast and includes reactions with various nitrogen-containing heterocycles sigmaaldrich.comjst.go.jpresearchgate.net, this particular area of reactivity for this compound appears to be underexplored or unreported. The potential for the amino group or the isoquinoline ring system to act as a component in such reactions remains a theoretical possibility pending experimental investigation.

Reactivity of the Methyl Group at C-8 and Potential for Further Functionalization

The methyl group at the C-8 position of the isoquinoline ring is not a passive substituent. Its reactivity is significantly enhanced through C(sp³)–H bond activation, a modern synthetic strategy that allows for direct functionalization. The proximity of the C-8 methyl group to the ring nitrogen allows the nitrogen atom to act as a directing group in transition-metal-catalyzed reactions, facilitating the cleavage of the otherwise inert C-H bond. This has been extensively demonstrated with the closely related 8-methylquinoline scaffold.

Research has shown that the C-8 methyl group can be functionalized in various ways:

Amidation: Ruthenium(II)-catalyzed amidation of 8-methylquinolines with sulfonyl azides has been achieved, providing access to quinolin-8-ylmethanamines. This reaction proceeds under relatively mild conditions and represents a direct method for introducing a C-N bond researchgate.net.

Alkenylation: Cobalt(III) complexes have been shown to catalyze the highly regioselective and stereoselective alkenylation of the C-8 methyl group with various alkynes. This method is atom-economical and tolerates a wide range of functional groups acs.org.

Etherification and Acetyloxylation: Palladium-catalyzed oxidative C-H activation enables the formation of C-O bonds. In the presence of an oxidant like PhI(OAc)₂, the methyl group of 8-methylquinoline can be acyloxylated mdpi.com. This strategy has been used to form 8-(acyloxymethyl)quinolines mdpi.com.

These transformations highlight the synthetic utility of the C-8 methyl group as a handle for introducing further complexity into the isoquinoline framework. The directing assistance of the isoquinoline nitrogen is crucial for the success of these C-H activation strategies jst.go.jprsc.org.

Below is a table summarizing selected functionalization reactions of the C-8 methyl group on the closely related 8-methylquinoline scaffold, which indicate the potential reactivity for this compound.

| Reaction Type | Catalyst System | Reagent | Product Type | Reference |

| Amidation | [RuCl₂(p-cymene)]₂ / AgSbF₆ | Sulfonyl Azide | Quinolin-8-ylmethanamine | researchgate.net |

| Alkenylation | Cp*Co(III) complex | Alkyne | (E)-8-(alkenyl)quinoline | acs.org |

| Acyloxylation | Pd(OAc)₂ / PhI(OAc)₂ | Carboxylic Acid | 8-(acyloxymethyl)quinoline | mdpi.com |

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Synthetic Intermediate for Complex Heterocyclic Architectures

The 3-aminoisoquinoline moiety is a well-established precursor for the synthesis of complex heterocyclic structures. The nucleophilic nature of the amino group, combined with the reactivity of the isoquinoline (B145761) ring system, allows for its participation in various cyclization and functionalization reactions. The 8-methyl substituent further modulates the electronic and steric properties of the molecule, which can influence reaction outcomes and the biological activity of the resulting derivatives.

The 8-Methylisoquinolin-3-amine framework is a suitable precursor for constructing fused heterocyclic systems, particularly those with recognized pharmacological importance, such as pyrazolo[4,3-c]quinolines. These fused polycycles are synthesized by building additional rings onto the isoquinoline core.

A general and established pathway to pyrazolo[4,3-c]quinolines involves the reaction of a functionalized 3-aminoquinoline (B160951) derivative with various reagents to form the pyrazole (B372694) ring. For instance, research has demonstrated the synthesis of 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]-quinoline derivatives from a 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine precursor. nih.gov This highlights a plausible synthetic trajectory for this compound. Following initial conversion to an analogous 4-chloro derivative, it could react with hydrazines to yield a fused pyrazoloquinolinone system. Subsequent diazotization of the 3-amino group, followed by reaction with sodium azide, can yield novel 3-azidopyrazolo[4,3-c]quinolin-4-ones, further expanding the molecular diversity. This sequence underscores the utility of the 3-amino group as a critical anchor point for cyclization reactions that build complex polycyclic scaffolds.

Table 1: Representative Synthesis of Fused Pyrazolo[4,3-c]quinolines

| Starting Material | Reagents | Intermediate | Final Product Class | Potential Application |

|---|---|---|---|---|

| 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine | Substituted Anilines | N/A | 3-Amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinolines | Anti-inflammatory Agents nih.gov |

| 3-Aminopyrazolo[4,3-c]quinolin-4-ones | 1. NaNO₂, HCl 2. NaN₃ | Diazonium Salt | 3-Azidopyrazolo[4,3-c]quinolin-4-ones | Synthetic Intermediates |

The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, particularly protein kinase inhibitors. nih.gov Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. mdpi.com

This compound represents an ideal building block for creating libraries of potential drug candidates. The primary amine at the C-3 position serves as a versatile synthetic handle for introducing a wide variety of substituents and side chains through reactions like amidation, sulfonylation, and reductive amination. This allows for systematic modifications to explore structure-activity relationships (SAR). The 8-methyl group provides a point of steric and electronic differentiation from unsubstituted isoquinolines, which can be exploited to enhance binding affinity, improve selectivity for a target kinase, or optimize pharmacokinetic properties. For example, several approved anticancer drugs, such as Duvelisib, are based on an isoquinolinone core, demonstrating the therapeutic relevance of this heterocyclic system. nih.gov

Table 2: Examples of Isoquinoline-Based Kinase Inhibitors

| Inhibitor Name | Target Kinase(s) | Therapeutic Area | Key Structural Feature |

|---|---|---|---|

| Duvelisib | PI3K-δ, PI3K-γ | Oncology (Leukemia/Lymphoma) | 2-Phenylisoquinolin-1(2H)-one Core nih.gov |

| Bosutinib | BCR-ABL, Src | Oncology (CML) | Quinoline (B57606) Pharmacophore mdpi.com |

| BR1018018 | PI3K | Oncology | 2-Phenylisoquinolin-1(2H)-one Moiety nih.gov |

The isoquinoline ring is a core structural motif in a vast family of naturally occurring alkaloids with a broad spectrum of biological activities. google.com While many synthetic strategies exist to construct this ring system, the use of pre-formed, functionalized isoquinolines can provide a more direct route to certain natural product targets. Although specific examples detailing the use of this compound as a direct precursor in the total synthesis of a natural product are not extensively documented in the surveyed literature, its structure makes it a plausible starting point for synthetic analogues of natural alkaloids. The amino group could be transformed or removed after serving to guide the installation of other functionalities on the isoquinoline core.

Development of Novel Catalysts and Ligands Incorporating Isoquinoline Scaffolds

The field of catalysis heavily relies on the design of organic ligands that can coordinate with metal centers to modulate their reactivity and selectivity. nih.gov Nitrogen-containing heterocyclic compounds, including derivatives of quinoline and isoquinoline, are widely employed as ligands in transition metal catalysis due to the ability of their nitrogen atoms to form stable coordination complexes.

This compound possesses two potential coordination sites: the endocyclic nitrogen atom of the isoquinoline ring (N-2) and the exocyclic nitrogen of the 3-amino group. This arrangement makes it a potential bidentate N,N-ligand, capable of chelating a single metal center to form a stable five-membered ring. Such chelation can enhance the stability and define the geometry of the resulting metal complex, which is crucial for catalytic performance. The development of metal complexes with amino-quinoline based ligands has been shown to be effective in various catalytic transformations. scirp.org By incorporating the this compound scaffold into more complex ligand architectures, it is possible to develop novel catalysts for applications in asymmetric synthesis, cross-coupling reactions, and oxidation processes. The steric bulk and electronic nature of the ligand can be fine-tuned by modifying the 8-methyl or 3-amino groups, thereby influencing the efficiency and selectivity of the catalyzed reaction.

Theoretical and Computational Studies of 8 Methylisoquinolin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) have become standard tools for predicting molecular geometries, vibrational frequencies, and electronic properties with high accuracy. researchgate.netunipd.it

DFT calculations are employed to optimize the molecular geometry of 8-Methylisoquinolin-3-amine, finding the lowest energy arrangement of its atoms. From this optimized structure, a variety of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Other quantum chemical parameters that can be calculated to describe the reactivity of the molecule include chemical hardness, chemical potential, electronegativity, and the electrophilicity index. scirp.org These descriptors help in understanding the molecule's potential as an electron donor or acceptor in chemical reactions. For instance, the analysis of a related 3-aminopyridine (B143674) system via DFT was used to calculate such parameters to understand the biological activity of its complexes. scirp.org

Table 1: Examples of Calculable Quantum Chemical Parameters (Illustrated with 3-Aminopyridine Ligand)

| Parameter | Description |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | Represents the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | Measures the energy lowering of a system when it accepts electrons. |

| This table illustrates the types of parameters that can be derived from quantum chemical calculations, using the 3-aminopyridine ligand as a reference example from research literature. scirp.org |

Furthermore, theoretical vibrational analysis can be performed. The calculated vibrational frequencies, often scaled to correct for approximations in the theoretical model, can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broad range of computational techniques used to represent and simulate the behavior of molecules. For this compound, molecular modeling can be used to visualize its three-dimensional structure and electrostatic potential surface, which highlights regions of positive and negative charge. This is critical for predicting how the molecule might interact with biological targets like proteins or nucleic acids.

Molecular Dynamics (MD) simulations build upon a static molecular model by simulating the movement of atoms and molecules over time. tsukuba.ac.jp By applying classical mechanics, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological receptor. These simulations provide insights into the molecule's flexibility, preferred conformations, and the dynamics of its interactions, which are averaged out in experimental techniques that provide a static picture.

A powerful approach is the use of hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In QM/MM simulations, the chemically active part of a system (e.g., the this compound molecule) is treated with high-accuracy quantum mechanics, while the larger environment (e.g., solvent or protein) is treated with more computationally efficient molecular mechanics. tsukuba.ac.jp This multiscale approach allows for the study of reactions and interactions within complex systems that would be too large for a full quantum chemical treatment.

Conformational Analysis and Stereochemical Considerations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, the primary points of flexibility are the rotation of the amino group (-NH₂) and the methyl group (-CH₃).

While the isoquinoline (B145761) ring system is largely rigid and planar, the substituents can rotate. The rotation of the C-N bond of the amino group and the C-C bond of the methyl group can lead to different conformers with varying energies. Conformational analysis, typically performed using computational methods like DFT or semi-empirical methods, involves calculating the energy of the molecule as a function of these rotational angles (torsion angles). unicamp.br

The results of such an analysis can be visualized as a potential energy surface, which maps out the energy minima corresponding to stable conformers and the energy barriers to their interconversion. unicamp.br These studies can reveal the most stable conformation of the molecule in the gas phase or in solution. Steric hindrance between the amino group, the methyl group, and the hydrogen atom at the peri-position (position 1 on the isoquinoline ring) would be a key factor in determining the preferred orientations of the substituents. Understanding the dominant conformation is crucial as the three-dimensional shape of a molecule dictates its biological activity.

X-ray Crystallography and Advanced Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. sci-hub.se If a suitable single crystal of this compound can be grown, this method can provide an unambiguous structural model.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map of the molecule, from which the positions of the individual atoms can be determined. sci-hub.se The final refined crystal structure provides highly accurate data on bond lengths, bond angles, and torsion angles. researchgate.net

A crystal structure of this compound would definitively reveal:

The planarity of the isoquinoline ring system.

The precise bond lengths and angles of the entire molecule.

The orientation of the methyl and amino substituents relative to the ring.

Intermolecular interactions, such as hydrogen bonding involving the amino group, which dictate how the molecules pack together in the crystal lattice. researchgate.net

While a crystal structure for this compound is not publicly available in the searched literature, analysis of related structures, such as co-crystals of other small molecules, demonstrates how this technique elucidates key binding interactions and conformational preferences. nih.gov This experimental data is invaluable as it serves as a benchmark for validating and refining the results obtained from the theoretical and computational methods described in the preceding sections.

Analytical Techniques for Research and Characterization of 8 Methylisoquinolin 3 Amine

Chromatographic Separation Methods

Chromatography is a cornerstone for the separation and analysis of 8-Methylisoquinolin-3-amine from complex mixtures. This is achieved by distributing the compound between a stationary phase and a mobile phase.

Gas Chromatography (GC, GC-FID, GC-MS)

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. etamu.edu For amines like this compound, which possess polar functional groups, derivatization is often necessary to increase volatility and reduce peak tailing, thereby improving chromatographic performance. sigmaaldrich.com

Gas Chromatography-Flame Ionization Detection (GC-FID) provides a robust method for quantification. The flame ionization detector is sensitive to organic compounds but does not provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of unknown compounds. etamu.edu The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. etamu.edu The mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the fragmented ions, allowing for the unambiguous identification of this compound. etamu.edusigmaaldrich.com The fragmentation pattern is a unique fingerprint for the molecule. etamu.edu

Commonly, a non-polar or mid-polar capillary column is used for the separation of heterocyclic amines. The choice of the column, temperature programming, and carrier gas flow rate are critical parameters that need to be optimized for achieving good resolution and peak shape. bre.com

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | SLB™-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| MS Ionization | Electron Impact (EI), 70 eV |

| Mass Range | 40-400 amu |

Liquid Chromatography (HPLC, UHPLC-MS/MS, LC-MS)

Liquid chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile. diva-portal.orgthermofisher.com

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for the quantification of isoquinoline (B145761) derivatives. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water or buffer and acetonitrile (B52724) or methanol), is typically employed. waters.com The retention of this compound would be influenced by the mobile phase composition, pH, and temperature.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) offers superior resolution, speed, and sensitivity compared to conventional HPLC. diva-portal.org This technique is particularly useful for trace analysis of this compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. bldpharm.com It is invaluable for the structural confirmation of this compound and for the identification of related impurities and degradation products. bldpharm.com

For amines, derivatization can sometimes be used to enhance detection by introducing a chromophore or fluorophore. thermofisher.comsigmaaldrich.com

Table 2: Illustrative HPLC Conditions for this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. iitg.ac.inumich.edu It is often used to monitor the progress of chemical reactions or for preliminary purity checks. umich.edu A sample is spotted on a plate coated with a thin layer of adsorbent (like silica (B1680970) gel), and a solvent system moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases. iitg.ac.inumich.edu The separated spots can be visualized under UV light or by using a staining reagent such as ninhydrin, which reacts with primary amines to produce a colored product. iitg.ac.inillinois.edu The retention factor (Rf value) can be calculated to help identify the compound. scribd.com

Ion Chromatography (IC-CD, IC-MS)

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation of ionic species. thermofisher.com For a compound like this compound, which can be protonated to form a cation, IC can be a suitable analytical method. ntnu.no

Ion Chromatography with Conductivity Detection (IC-CD) is a standard approach where the separated ions are detected based on their electrical conductivity. thermofisher.com Suppressed conductivity detection is often used to reduce background noise and improve sensitivity. thermofisher.com

Ion Chromatography-Mass Spectrometry (IC-MS) provides a powerful combination for the separation and identification of ionic analytes. metrohm.com This technique can offer high selectivity and sensitivity for the determination of this compound in various samples. metrohm.com The retention time in IC is dependent on the type of ion-exchange column and the composition and pH of the eluent. ntnu.no

Electrophoretic Separation Techniques

Electrophoresis separates molecules based on their migration in an electric field. This technique is particularly well-suited for charged molecules like the protonated form of this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that takes place in a narrow-bore fused-silica capillary. horiba.comnvkc.nl It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. horiba.com In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio. libretexts.org The separation of this compound would be influenced by the pH and composition of the background electrolyte (buffer), the applied voltage, and the capillary temperature. sci-hub.se For enhanced selectivity, additives like organic solvents or cyclodextrins can be included in the buffer. sci-hub.se Detection is typically performed by UV-Vis spectrophotometry. horiba.com

Table 3: Representative Capillary Electrophoresis Parameters

| Parameter | Condition |

| Capillary | Fused silica, 50 µm I.D., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Injection | Hydrodynamic (50 mbar for 5 s) |

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural and electronic analysis of molecular compounds. For this compound, methods including fluorescence spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide critical information.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive method used to study the electronic properties of molecules. horiba.com It involves exciting a molecule with light and measuring the subsequent emission of photons as the molecule returns to its ground electronic state. horiba.com Isoquinoline derivatives, particularly those with an amine group, are known to be fluorescent. arkat-usa.org

Research on isoquinolin-3-amine (B165114) and its derivatives shows that they possess notable photophysical properties. researchgate.net The introduction of substituents onto the isoquinoline or the amino group can significantly alter the fluorescence characteristics, including the emission wavelength, quantum yield, and fluorescence lifetime. arkat-usa.org For instance, the attachment of a phenyl group to the amine in isoquinolin-3-amine derivatives causes a marked displacement of the fluorescence maximum to longer wavelengths (a bathochromic or red shift). arkat-usa.org Conversely, the introduction of a nitro group can lead to a significant quenching of fluorescence. arkat-usa.org

While specific data for this compound is not extensively detailed in the provided literature, the general principles observed for substituted isoquinolin-3-amines can be applied. The presence of the methyl group at the 8-position is expected to have a smaller effect on the fluorescence spectrum compared to substituents directly on the amine or electron-withdrawing/donating groups on an N-phenyl moiety. arkat-usa.orgresearchgate.net The fluorescence emission is generally characterized by a Stokes shift, which is the difference between the maximum excitation and emission wavelengths. This shift is indicative of structural changes in the excited state. arkat-usa.org

Table 1: General Photophysical Properties of Substituted Isoquinolin-3-Amines

| Derivative Type | Typical Emission Maximum (λfl) | Fluorescence Quantum Yield (Φf) | Key Observations |

| Isoquinolin-3-amine | Shorter Wavelength | Moderate | Serves as a baseline for comparison. arkat-usa.org |

| N-Phenylisoquinolin-3-amine | Longer Wavelength (Red-shifted) | Generally insensitive to phenyl substituents (e.g., Cl, COOC2H5). arkat-usa.org | Attachment of the phenyl group displaces the emission to longer wavelengths. arkat-usa.org |

| N-(Nitrophenyl)isoquinolin-3-amine | Negligible Fluorescence | Very Low | The nitro group acts as a quencher, likely due to enhanced charge transfer in the excited state. arkat-usa.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. ebsco.comwikipedia.org The chemical shift (δ), reported in parts per million (ppm), provides information about the electronic environment of each nucleus. wikipedia.org

For this compound, a ¹H NMR spectrum would reveal characteristic signals for the protons on the aromatic rings, the amine group, and the methyl group.

Aromatic Protons: The protons on the isoquinoline ring system will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Their precise shifts and coupling patterns (splitting) would allow for the assignment of each proton to its specific position.

Amine Protons (N-H): The protons of the primary amine group (-NH₂) typically show a characteristic N-H stretching absorption. libretexts.org In ¹H NMR, the signal can be broad and its chemical shift can vary over a wide range. libretexts.org To confirm its identity, a D₂O exchange experiment can be performed, which causes the N-H signal to disappear from the spectrum. libretexts.org

Methyl Protons (-CH₃): The protons of the methyl group at the 8-position would appear as a sharp singlet in the upfield region of the spectrum, likely around 2.2 to 2.6 ppm, a characteristic range for N-methyl groups. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton. Carbons adjacent to the nitrogen atom are deshielded and absorb further downfield. libretexts.org The carbon of the methyl group would appear at a high-field position.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Aromatic (Isoquinoline) | 7.0 - 9.0 | Doublets, Triplets, Multiplets | Dependent on coupling with adjacent protons. |

| Amine (-NH₂) | Variable (e.g., 3.0 - 5.0) | Broad Singlet | Position is concentration-dependent; signal disappears upon D₂O exchange. libretexts.org |

| Methyl (-CH₃) | ~2.2 - 2.6 | Singlet | Characteristic sharp signal for a methyl group attached to an aromatic ring. libretexts.org |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. miamioh.edu

For this compound (C₁₀H₁₀N₂), the molecular weight is approximately 158.20 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 158. Aromatic compounds tend to show strong molecular ion peaks due to their stable structures. libretexts.org

The fragmentation of amines is often dominated by alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For aromatic amines, the fragmentation pattern can be more complex, involving ring cleavage or loss of small neutral molecules. Common fragmentation patterns could include the loss of a hydrogen radical (H·) to form an [M-1]⁺ ion or the loss of HCN. The presence of the methyl group might lead to the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion.

In "soft ionization" techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI), fragmentation is minimized, and the spectrum is often dominated by the protonated molecule, [M+H]⁺, at m/z 159. miamioh.edu This is particularly useful for confirming the molecular weight. miamioh.edu

Sample Preparation and Derivatization Strategies for Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible analytical results by isolating the analyte of interest from interfering matrix components. organomation.com In some cases, derivatization is employed to improve the analyte's properties for a specific analytical method. researchgate.net

Common sample preparation techniques applicable to the analysis of this compound from various matrices (e.g., pharmaceutical formulations, environmental samples) include:

Homogenization and Grinding: For solid samples, these methods break down large particles to create a uniform mixture, ensuring that the portion taken for analysis is representative of the whole. organomation.comphenomenex.com

Extraction:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids, such as an aqueous and an organic phase. phenomenex.com

Solid-Phase Extraction (SPE): SPE is widely used for sample cleanup and concentration. diva-portal.org The sample is passed through a solid sorbent (e.g., C18, silica) that retains the analyte or the impurities. phenomenex.com The analyte is then eluted with a suitable solvent. phenomenex.com This is effective for cleaning up complex samples like plasma or urine before analysis. diva-portal.org

Filtration: Used to remove particulate matter from liquid samples before injection into chromatographic systems like HPLC, preventing blockages and instrument damage. organomation.comchromatographyonline.com

Protein Precipitation: For biological samples, this technique is used to remove proteins that can interfere with the analysis, particularly in LC-MS. phenomenex.com

Derivatization involves chemically modifying the analyte to enhance its analytical properties. For amines like this compound, derivatization is often used to:

Increase volatility for Gas Chromatography (GC).

Improve chromatographic peak shape and resolution.

Enhance detector response (e.g., for fluorescence or mass spectrometric detection). gcms.cz

Common derivatization strategies for amines include:

Silylation: This is a prevalent method where an active hydrogen (e.g., on an -NH₂ group) is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. gcms.czsigmaaldrich.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create more stable derivatives that are less sensitive to moisture. sigmaaldrich.com

Acylation: This involves the addition of an acyl group (-COR). researchgate.net It improves volatility and chemical stability. researchgate.net Reagents such as alkyl chloroformates are commonly used for this purpose. researchgate.net

Reaction with Fluorogenic Reagents: For HPLC with fluorescence detection (HPLC-FLD), reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) or dansyl chloride are used. mdpi.comddtjournal.com These reagents react with primary and secondary amines to form highly fluorescent derivatives, enabling sensitive detection. mdpi.com

Table 3: Common Derivatization Reagents for Amines

| Derivatization Method | Reagent Example | Analyte Functional Group | Purpose | Analytical Technique |

| Silylation | MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) | -NH₂, -OH, -SH | Increase volatility and stability. sigmaaldrich.com | GC-MS |

| Acylation | Alkyl Chloroformates | Primary and Secondary Amines | Improve volatility and chemical stability. researchgate.net | GC-MS, GC-NPD |

| Fluorogenic Labeling | NBD-Cl (4-chloro-7-nitrobenzofurazan) | Primary and Secondary Amines | Enhance fluorescence for sensitive detection. mdpi.com | HPLC-FLD |

| Fluorogenic Labeling | Dansyl Chloride | Primary and Secondary Amines, Phenols | Enhance fluorescence and improve ionization for MS. ddtjournal.com | HPLC-FLD, LC-MS |

Future Research Directions for 8 Methylisoquinolin 3 Amine

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic methods for isoquinoline (B145761) derivatives can be complex and may utilize expensive or toxic reagents. fau.eu Future research should focus on developing more efficient and environmentally friendly synthetic pathways to 8-Methylisoquinolin-3-amine.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents, such as water or bio-derived solvents, and reducing the reliance on hazardous reagents. rsc.org Recent advancements in the sustainable synthesis of cyclic amines using organoautocatalysis, which avoids external catalysts and operates at room temperature, could provide a valuable framework. fau.eu Such methods offer high yields and minimize toxic waste, aligning with the principles of green chemistry. fau.eu

Catalytic Systems: Exploring novel metal-based or organocatalytic systems to improve reaction efficiency and selectivity. For instance, copper-catalyzed annulation protocols and rhodium-catalyzed C-H activation have shown promise in constructing isoquinoline frameworks. nih.govresearchgate.net The development of recyclable catalysts, such as glucose-based ionic liquids, could also enhance the sustainability of the synthesis. rsc.org

One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the this compound scaffold in a single step from simple starting materials. This approach improves atom economy and reduces purification steps. rsc.orgresearchgate.net

A comparative table of potential sustainable synthesis strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organoautocatalysis | High yields, mild reaction conditions, no external catalyst required. fau.eu | Development of in situ generated catalysts specific for isoquinoline synthesis. |

| Microwave-Assisted Synthesis | Reduced reaction times, high selectivity, catalyst-free conditions. researchgate.net | Optimization of microwave parameters for the synthesis of this compound. |

| Green Solvents/Reagents | Reduced environmental impact, improved safety. rsc.org | Screening of biodegradable solvents and non-toxic reagents. |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety for hazardous reactions, potential for scalability. | Adaptation of batch syntheses to continuous flow processes. |

Investigation of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by the isoquinoline core, the amino group, and the methyl group. Future studies should aim to explore reactions that have not been extensively studied for this specific isomer.

Amino Group Functionalization: The primary amine at the C-3 position is a key site for derivatization. libretexts.org Beyond simple acylation or alkylation, exploring reactions like diazotization followed by nucleophilic substitution could introduce a wide range of functionalities. libretexts.org

C-H Activation: The isoquinoline ring system presents several C-H bonds that could be targeted for functionalization. Modern catalytic methods could enable the direct introduction of aryl, alkyl, or other groups at specific positions, bypassing the need for pre-functionalized starting materials.

Reactions at the Methyl Group: The methyl group at the C-8 position offers another handle for chemical modification. For example, oxidation to an aldehyde or carboxylic acid would provide a new point for diversification.

Cycloaddition Reactions: The aromatic system of the isoquinoline ring could potentially participate in cycloaddition reactions under specific conditions, leading to the formation of novel polycyclic structures.

Advanced SAR Studies and Mechanistic Elucidation at the Molecular Level

While structure-activity relationship (SAR) studies have been conducted on various isoquinoline derivatives, a detailed investigation focused on this compound is a critical future direction. mdpi.comresearchgate.net Such studies are essential for understanding how the specific placement of the methyl and amine groups influences biological activity.

Systematic Derivatization and Biological Screening: Synthesizing a library of analogs with modifications at the C-3 amine, the C-8 methyl group, and other positions on the isoquinoline ring is necessary. These derivatives should then be screened against a diverse panel of biological targets to identify lead compounds for various therapeutic areas. mdpi.comnih.gov

Computational Modeling: Molecular modeling techniques, such as docking studies and molecular dynamics simulations, can provide insights into the binding modes of this compound derivatives with their biological targets. This can help in the rational design of more potent and selective compounds.

Biophysical Techniques: Utilizing techniques like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance to study the interactions of these compounds with target proteins at an atomic level will be crucial for elucidating their mechanism of action.

The following table outlines a potential SAR study design.

| Position of Modification | Type of Modification | Rationale | Example Analogs |

| C-3 (Amine) | Acylation, Sulfonylation, Alkylation | To probe the role of hydrogen bonding and steric bulk. | N-acetyl-8-methylisoquinolin-3-amine, N,N-dimethyl-8-methylisoquinolin-3-amine |

| C-8 (Methyl) | Oxidation, Halogenation | To investigate the effect of electronic and steric changes at this position. | 8-(hydroxymethyl)isoquinolin-3-amine, 8-(trifluoromethyl)isoquinolin-3-amine |

| Isoquinoline Ring | Substitution at C-1, C-4, C-5, C-6, C-7 | To explore the impact of substituents on overall molecular properties and target binding. | 1-Chloro-8-methylisoquinolin-3-amine, 5-Fluoro-8-methylisoquinolin-3-amine |

Development of Highly Functionalized Derivatives for Targeted Applications

Building upon advanced SAR studies, the development of highly functionalized derivatives of this compound for specific applications is a key research goal. nih.govmdpi.com